N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA) is a small molecule identified through screening commercial chemical libraries for inhibitors of Receptor Activator of Nuclear factor-kappa B Ligand (RANKL)-induced osteoclast differentiation. [] This compound exhibits potential as a therapeutic agent for diseases characterized by excessive bone resorption.
NAPMA demonstrates promising applications in bone-related research, particularly in the context of osteoporosis and other diseases involving excessive bone resorption. [] Its potential therapeutic applications include:
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7